JP 1302 二盐酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

JP 1302 Dihydrochloride is a potent and selective α2C antagonist . It displays approximately 50-fold selectivity over other α2-adrenoceptor subtypes . The Ki values are 28, 1470, 1700, and 3150 nM for human α2C, α2B, α2D, and α2A subtypes respectively .

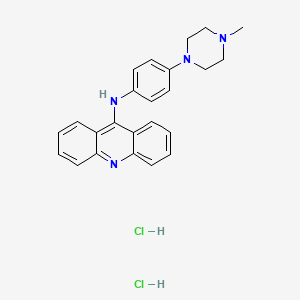

Molecular Structure Analysis

The molecular weight of JP 1302 Dihydrochloride is 441.4 . Its molecular formula is C24H24N4.2HCl . The chemical name is N - [4- (4-Methyl-1-piperazinyl)phenyl]-9-acridinamine dihydrochloride .Physical And Chemical Properties Analysis

JP 1302 Dihydrochloride is soluble to 100 mM in water . It should be stored at -20°C .科学研究应用

Adrenergic α2C Receptor Antagonist

JP 1302 Dihydrochloride is an α2C-adrenoceptor antagonist . It displays approximately 50-fold selectivity over other α2-adrenoceptor subtypes . The Ki values are 28, 1470, 1700, and 3150 nM for human α2C, α2B, α2D, and α2A subtypes respectively .

Antagonizes Adrenalin-Stimulated 35 GTP γ S Binding

JP 1302 Dihydrochloride potently antagonizes adrenalin-stimulated 35 GTP γ S binding in vitro . The KB value is 16 nM .

Antidepressant Effects

JP 1302 Dihydrochloride produces antidepressant-like effects in vivo . This suggests its potential application in the treatment of depressive disorders.

Antipsychotic Effects

In addition to its antidepressant effects, JP 1302 Dihydrochloride also exhibits antipsychotic-like effects in vivo . This indicates its possible use in managing psychotic symptoms.

Reverses Phencyclidine-Induced Decreases

JP 1302 Dihydrochloride (at a dose of 5 mg/kg) has been shown to reverse phencyclidine-induced decreases in prepulse inhibition of the acoustic startle response in rats . This suggests its potential use in research related to sensory gating deficits observed in schizophrenia.

Reduces Haloperidol-Induced Bradykinesia and Catalepsy

JP 1302 Dihydrochloride dose-dependently reduces haloperidol-induced bradykinesia and catalepsy in mice . This indicates its potential application in the study of Parkinson’s disease and other movement disorders.

Increases Systolic Blood Pressure

JP 1302 Dihydrochloride (at a dose of 0.3 mg/kg) also increases systolic blood pressure in rats . This suggests its potential use in cardiovascular research.

High Purity for Research Use

, making it suitable for use in various laboratory research applications.

作用机制

Target of Action

JP 1302 Dihydrochloride is a potent, selective, high-affinity antagonist of the α2C-adrenoceptor . The α2C-adrenoceptor is a subtype of the α2-adrenoceptor, which is a type of adrenergic receptor. Adrenergic receptors are a class of G protein-coupled receptors that are targets of many catecholamines like norepinephrine (noradrenaline) and epinephrine (adrenaline) produced by the body, but also many medications .

Mode of Action

JP 1302 Dihydrochloride interacts with its target, the α2C-adrenoceptor, by binding to it with high affinity . This binding antagonizes the receptor, effectively blocking its function . It displays 50-fold selectivity over other α2-adrenoceptor subtypes . The Ki values (binding affinity) for human subtypes are 28 nM for α2C, 1470 nM for α2B, 1700 nM for α2D, and 3150 nM for α2A .

Biochemical Pathways

The α2C-adrenoceptor is involved in various biochemical pathways, particularly those related to the response to catecholamines like adrenaline. By antagonizing this receptor, JP 1302 Dihydrochloride can affect these pathways and their downstream effects . .

Result of Action

JP 1302 Dihydrochloride potently antagonizes adrenalin-stimulated 35 GTP γ S binding in vitro . This suggests that it can inhibit the cellular responses normally triggered by adrenaline. It has been shown to produce antidepressant and antipsychotic-like effects in vivo .

安全和危害

未来方向

属性

IUPAC Name |

N-[4-(4-methylpiperazin-1-yl)phenyl]acridin-9-amine;dihydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H24N4.2ClH/c1-27-14-16-28(17-15-27)19-12-10-18(11-13-19)25-24-20-6-2-4-8-22(20)26-23-9-5-3-7-21(23)24;;/h2-13H,14-17H2,1H3,(H,25,26);2*1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVZOADYFJAJZGL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C2=CC=C(C=C2)NC3=C4C=CC=CC4=NC5=CC=CC=C53.Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H26Cl2N4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

441.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

JP 1302 Dihydrochloride | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(2S,3S)-2-amino-N-[(3S,6R,9E,12R,15E,18R,21R,24S,27R,28S)-6-(3-aminopropyl)-3-benzyl-15-ethylidene-24-[(1R)-1-hydroxyethyl]-9-[hydroxy(1H-indol-3-yl)methylidene]-12,21-bis(hydroxymethyl)-18-[(1R)-1-hydroxy-2-methylpropyl]-2,5,8,11,14,17,20,23,26-nonaoxo-28-propan-2-yl-1-oxa-4,7,10,13,16,19,22,25-octazacyclooctacos-27-yl]-3-methylpentanamide](/img/structure/B608168.png)

![(2E,4E,6E)-N-[(3S,6S,9S)-3,7-dimethyl-2,5,8-trioxo-6-propan-2-yl-1,4,7-triazacyclododec-9-yl]octa-2,4,6-trienamide](/img/structure/B608171.png)

![N-(2-aminoethyl)-6-[5,6-dichloro-3-methyl-2-[(E)-2-naphthalen-1-ylethenyl]benzimidazol-3-ium-1-yl]hexanamide;bromide](/img/structure/B608176.png)

![(2Z,5E)-2-[[3-[(5-bromothiophen-2-yl)methyl]-1,3-thiazol-3-ium-2-yl]methylidene]-5-(6-chloro-3-methyl-1,3-benzothiazol-2-ylidene)-3-ethyl-1,3-thiazolidin-4-one;chloride](/img/structure/B608183.png)

![(4-((5-chloro-4-(methylamino)-7H-pyrrolo[2,3-d]pyrimidin-2-yl)amino)-3-methoxyphenyl)(morpholino)methanone](/img/structure/B608186.png)

![8-chloro-2-[(2,4-dichlorophenyl)amino]-3-(3-methylbutanoyl)-5-nitroquinolin-4(1H)-one](/img/structure/B608188.png)